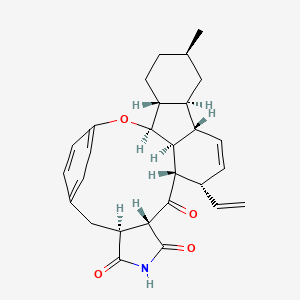

Hirsutellone A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H31NO4 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(3S,4R,7R,9S,10S,13S,14S,16R,20S,27S)-13-ethenyl-7-methyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione |

InChI |

InChI=1S/C28H31NO4/c1-3-16-7-11-18-20-12-14(2)4-10-19(20)26-23(18)22(16)25(30)24-21(27(31)29-28(24)32)13-15-5-8-17(33-26)9-6-15/h3,5-9,11,14,16,18-24,26H,1,4,10,12-13H2,2H3,(H,29,31,32)/t14-,16+,18+,19-,20+,21+,22+,23+,24-,26+/m1/s1 |

InChI Key |

ZEHNBMLTLKOFTM-KGWAGKIFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@H]6[C@H](C4=O)C(=O)NC6=O)C=C5)C=C |

Canonical SMILES |

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6C(C4=O)C(=O)NC6=O)C=C5)C=C |

Synonyms |

hirsutellone A |

Origin of Product |

United States |

Origin, Isolation, and Production Methodologies of Hirsutellone a

Advanced Isolation and Purification Strategies

Fermentation Optimization for Enhanced Production

Optimization of culture conditions is a critical aspect for enhancing the production yield of fungal metabolites like Hirsutellone A. Research has been conducted to identify suitable parameters for maximizing this compound production by Trichoderma gelatinosum BCC 7579 nih.gov.

Initial studies involved culturing the fungus in shake flasks using potato dextrose broth (PDB) supplemented with various carbon and nitrogen sources and mineral salts to determine a suitable medium for mycelial growth and this compound production nih.gov. Further optimization focused on adjusting initial pH and temperature levels nih.gov.

A study successfully optimized the culture conditions for Trichoderma gelatinosum BCC 7579, significantly increasing this compound production nih.gov. Under basal conditions, the production was 19.04 mg/l nih.gov. Through optimization in shake flasks, the production was increased to 610.55 mg/l, while also reducing the cultivation time from 40 days to 6 days nih.gov. The optimal conditions in shake flasks included cultivation at 25°C in PDB supplemented with 20 g/l soluble starch, 10 g/l peptone, and 2.5% (v/v) salt solution, with an initial pH of 7, agitated at 200 revolutions per minute nih.gov.

Scaling up the production using a 5-liter batch fermenter under suitable culture conditions further increased the yield, reaching 958 mg/l of this compound within 6 days nih.gov. This demonstrates the potential for achieving high yields of this compound through optimized fermentation processes nih.govresearchgate.net.

| Condition | Cultivation Time (days) | This compound Yield (mg/l) |

| Basal Condition (Shake Flask) | 40 | 19.04 |

| Optimized Shake Flask | 6 | 610.55 |

| Optimized 5-l Fermenter | 6 | 958 |

Note: This table presents data derived from fermentation optimization studies for this compound production by Trichoderma gelatinosum BCC 7579 nih.gov. The data illustrates the impact of optimized conditions and scale-up on production yield and time.

Strain Engineering Approaches for this compound Production

This compound, like related hirsutellones, is a fungal natural product believed to be synthesized via a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway nih.govresearchgate.net. These hybrid enzymes are responsible for the biosynthesis of a diverse range of fungal natural products with complex structures nih.govresearchgate.netucla.edu.

While specific detailed reports on the genetic engineering of Hirsutella nivea or Trichoderma sp. strains specifically for enhanced this compound production are not extensively documented in the provided sources, research on the biosynthesis of structurally related compounds provides insights into potential strain engineering approaches for this class of molecules nih.govresearchgate.netresearchgate.netacs.org.

Studies on the biosynthesis of related para-cyclophane-containing fungal natural products, such as pyrrocidine B and GKK1032 A2, have involved the elucidation of their biosynthetic pathways and the identification of the responsible gene clusters nih.govresearchgate.netacs.org. These studies have shown that PKS-NRPS enzymes are central to the synthesis of the core structures nih.gov. Elucidating the specific biosynthetic gene cluster for this compound would be a foundational step for strain engineering nih.gov.

Approaches for enhancing the production of fungal natural products through strain engineering often involve manipulating the identified biosynthetic gene clusters nih.gov. This can include overexpression of pathway genes, introduction of genetic elements to increase precursor availability, or disruption of competing pathways nih.gov. Heterologous expression of biosynthetic gene clusters in amenable host organisms, such as Aspergillus nidulans, has also been explored for studying and potentially overproducing fungal metabolites nih.gov. For related compounds, expressing gene clusters in A. nidulans has been used to produce intermediates and understand enzymatic steps nih.gov.

The complexity of the hirsutellone structure, including the formation of the para-cyclophane and the decahydrofluorene core, involves several enzymatic steps, potentially including oxidative cyclization and Diels-Alder-like cycloaddition reactions catalyzed by specific enzymes nih.govnih.gov. Identifying and potentially engineering the genes encoding these tailoring enzymes could be crucial for improving this compound yield or producing structural analogs.

Although direct examples of this compound-specific strain engineering are not prominent in the provided literature, the progress in understanding the biosynthesis of related fungal PKS-NRPS hybrid metabolites lays the groundwork for applying similar genetic manipulation strategies to enhance the sustainable and efficient production of this compound.

Structural Elucidation Methodologies and Unique Chemotaxonomic Features of Hirsutellone a

Application of Advanced Spectroscopic Techniques for Structural Determination

The characterization of Hirsutellone A relied on an integrated approach, where multiple spectroscopic methods provided complementary pieces of structural information, ultimately leading to its complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to determining the planar structure and relative stereochemistry of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to assemble the complex carbon skeleton and establish the connectivity of atoms within the molecule.

The ¹H NMR spectrum revealed the presence of distinct protons, including those on the aromatic ring, olefinic bonds, and the saturated polycyclic system. The ¹³C NMR spectrum accounted for all 29 carbon atoms in the molecule. Detailed analysis of Heteronuclear Multiple Bond Correlation (HMBC) spectra was crucial for connecting the various structural fragments, such as linking the side chain to the decahydrofluorene core and establishing the ether linkage of the macrocycle.

¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

High-resolution mass spectrometry (HRMS) was essential for determining the precise elemental composition of this compound. Specifically, high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) provided an accurate mass measurement of the protonated molecular ion [M+H]⁺.

The observed ion at m/z 494.2541 was consistent with the molecular formula C₂₉H₃₅NO₆. This elemental composition, indicating 13 degrees of unsaturation, was in full agreement with the structural features deduced from NMR spectroscopy, including the multiple rings and double bonds present in the molecule.

In the initial structural elucidation of this compound, its absolute configuration was not determined using Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TD-DFT) calculations. Instead, the absolute stereochemistry was proposed based on its biosynthetic relationship to the co-isolated Hirsutellone B. The absolute configuration of Hirsutellone B was later unequivocally confirmed through the enantioselective total synthesis of its natural form, which showed an optical rotation value nearly identical to the isolated compound. researchgate.net This confirmation for Hirsutellone B provides strong evidence for the assigned absolute configuration of this compound.

While a crystal structure of this compound itself was not reported in the initial isolation studies, single-crystal X-ray diffraction analysis was successfully performed on its close analogue, Hirsutellone B. This analysis was pivotal as it unambiguously established the relative stereochemistry of the ten chiral centers within the complex decahydrofluorene and macrocyclic framework of Hirsutellone B. nih.gov Given the high structural and spectroscopic similarity and shared biosynthetic origin, the detailed stereochemical insights gained from the X-ray structure of Hirsutellone B were extended to this compound, allowing for the confident assignment of its relative configuration.

The structural elucidation of this compound is a clear example of the necessity of an integrated spectroscopic approach for characterizing complex natural products. No single technique would have been sufficient to solve the structure. HRMS provided the molecular formula, which served as a fundamental constraint for structural possibilities. Extensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) allowed for the assembly of the molecular skeleton piece by piece. Finally, X-ray crystallography of a closely related analogue (Hirsutellone B) provided the crucial and unambiguous determination of the relative stereochemistry, which was then correlated back to this compound through spectroscopic and biosynthetic comparisons.

Stereochemical Complexity and Multi-Chiral Center Analysis in this compound

This compound is a highly complex chiral molecule, possessing ten stereogenic centers within its fused ring system. The determination of the relative configuration of these centers was a significant challenge that was addressed primarily through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY).

NOESY experiments identify protons that are close to each other in three-dimensional space. By analyzing the correlation patterns, the relative orientation of substituents on the stereocenters of the decahydrofluorene core and the macrocycle could be determined. Key NOE correlations established the cis-fusion of the rings and the relative dispositions of the methyl groups and other substituents, leading to a complete model of the relative stereochemistry. This relative configuration was found to be consistent with that of Hirsutellone B, which was later confirmed by X-ray analysis, solidifying the structural assignment for the entire family of compounds. nih.gov

Distinctive Polycyclic Architecture of this compound

The molecular structure of this compound is a testament to the intricate biosynthetic capabilities of fungi. It is built upon a complex scaffold featuring multiple ring systems, numerous stereocenters, and unique functional groups. nih.govnih.gov This architecture is comprised of a cis-fused decahydrofluorene core, a highly strained macrocyclic para-cyclophane, and a succinimide (B58015) moiety, all interconnected through carefully orchestrated bond formations. nih.govnih.govescholarship.org

Perhaps the most striking feature of the hirsutellone family is the highly strained 12- or 13-membered para-cyclophane. nih.govnih.gov In this compound, this macrocycle is a 13-membered ring that includes a para-substituted aromatic ring. nih.gov This motif is connected to the decahydrofluorene core and contributes significantly to the molecule's conformational rigidity. nih.gov The high degree of strain within this macrocycle makes it a formidable synthetic target. nih.gov Total synthesis approaches have employed various strategies to forge this challenging ring system, including Ullmann-type macrocyclization and Ramberg-Bäcklund reactions. nih.govorganic-chemistry.orgresearchgate.net The conformational properties of this para-cyclophane are of considerable interest, as the restricted rotation around the single bonds of the macrocyclic ring can lead to atropisomerism, a phenomenon where stereoisomers can be isolated due to hindered rotation.

Attached to the intricate polycyclic framework of this compound is a nitrogen-containing heterocycle, which can be either a γ-lactam or a succinimide ring. nih.govnih.gov In the case of this compound, a succinimide moiety is present. acs.org This functional group is derived biosynthetically from a 3-pyrrolin-2-one intermediate, which is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. nih.gov The presence and specific nature of this moiety contribute to the structural diversity within the hirsutellone family of natural products. nih.gov

Biosynthetic Pathways and Enzymology of Hirsutellone a

Elucidation of the Hirsutellone Biosynthetic Gene Clusters (BGCs)

The elucidation of the BGCs responsible for hirsutellone biosynthesis has been a key step in understanding their complex formation. While initial studies suggested the involvement of PKS-NRPS systems based on precursor incorporation experiments, the specific BGCs remained elusive for some time. nih.gov More recent research, particularly focusing on related hirsutellone-family compounds like pyrrocidine B and GKK1032 A₂, has led to the identification and characterization of relevant BGCs. nih.govacs.orgfigshare.comacs.org For instance, sequencing the genome of Acremonium zeae, a producer of pyrrocidine B, revealed three PKS-NRPS encoding BGCs. nih.gov The pyd cluster, encoding a PKS-NRPS (PydA), an enoylreductase (PydC), a lipocalin-like protein (PydB), a medium-chain dehydrogenase/reductase (PydE), and an α/β hydrolase (PydG), was found to be involved in pyrrocidine biosynthesis, providing insights into the enzymatic machinery for hirsutellone-type scaffolds. nih.gov Homologous gene clusters have also been identified in other fungi, such as Phialocephala scopiformis and Penicillium citrinum, suggesting conserved biosynthetic strategies within this compound family. nih.gov

Role of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Complexes

Hirsutellones are hybrid natural products derived from both polyketide and nonribosomal peptide biosynthetic pathways, synthesized by PKS-NRPS complexes. nih.govresearchgate.net These multi-domain enzymes are responsible for the assembly of the linear precursor molecule. In the case of hirsutellones and pyrrocidines, the biosynthesis is proposed to originate from a Tyr-C₁₈ linear precursor. researchgate.net The PKS module is responsible for the iterative condensation of malonyl-CoA extender units, while the NRPS module incorporates an amino acid, specifically tyrosine in the case of hirsutellones. nih.gov The PKS-NRPS assembly line dictates the structure of the linear intermediate through the programmed action of various domains, including ketosynthase (KS), acyl-carrier protein (ACP), ketoreductase (KR), dehydratase (DH), enoyl reductase (ER), condensation (C), adenylation (A), and thiolation (T) domains. nih.gov The terminal reductase (R) domain in the PKS-NRPS can be involved in the reductive offloading of the polyketide-tyrosyl acyl thioester product. nih.gov The resulting linear intermediate then undergoes a series of enzymatic modifications to form the characteristic cyclic structure of hirsutellones.

Key Enzymatic Transformations in Hirsutellone A Biosynthesis

The conversion of the linear PKS-NRPS product into the complex hirsutellone structure involves several key enzymatic transformations, including oxidative cyclization, biosynthetic folding, and cycloaddition reactions.

Oxidoreductases in Oxidative Cyclization

Oxidoreductases play a crucial role in the oxidative cyclization steps required for the formation of the para-cyclophane ring system, a unique feature of hirsutellones. nih.govacs.orgfigshare.comfigshare.com Research on pyrrocidine B biosynthesis has shown that a medium-chain dehydrogenase/reductase (MDR) protein, PydE, functions in cooperation with other proteins to catalyze the oxidative cyclization of the linear substrate, leading to the formation of the cycloaddition precursor. nih.govthieme-connect.comthieme-connect.com This oxidative cyclization connects the tyrosine phenol (B47542) with the acyclic polyketide chain, forming ring C and the para-cyclophane (ring D). nih.govacs.org

Lipocalin-like Proteins in Biosynthetic Folding

Lipocalin-like proteins (LLPs) are involved in the biosynthetic folding of the linear precursor to facilitate subsequent cyclization reactions. In the biosynthesis of the para-cyclophane fragment of hirsutellones, lipid-binding proteins, including the lipocalin-like protein PydB, are believed to bind the linear substrate and fold it into a specific conformation, such as an inverse S-shape. thieme-connect.comthieme-connect.com This precise folding is crucial for positioning the reactive centers for the subsequent oxidative cyclization and cycloaddition reactions. thieme-connect.comthieme-connect.com PydB, a lipocalin-like protein encoded within the pyd BGC, has been shown to function cooperatively with an oxidoreductase and other hypothetical proteins in the oxidative cyclization of the cyclophane. nih.govacs.orgfigshare.comfigshare.comescholarship.org

Exo-Specific Pericyclase (PydY) and Diels-Alder Cycloadditions

The formation of the cis-fused decahydrofluorene core (rings A and B) of hirsutellones involves a Diels-Alder cycloaddition reaction. nih.govacs.orgthieme-connect.comthieme-connect.com This reaction is proposed to occur subsequent to the formation of the para-cyclophane. nih.govacs.org Notably, the formation of the cis-fused ring system through a non-enzymatic Diels-Alder reaction is considered highly unfavorable. nih.govacs.org This suggests the involvement of an enzyme that catalyzes an exo-specific cycloaddition. nih.govacs.org The hypothetical protein PydY, encoded within the pyd cluster, has been identified as a pericyclase that catalyzes this exo-selective Diels-Alder reaction, leading to the formation of the cis-fused decahydrofluorene core. nih.govthieme-connect.comthieme-connect.comescholarship.org PydY is described as a small lipophilic protein, although it lacks sequence homology to PydB. escholarship.org

Post-Elongation and Tailoring Events

Following the core PKS-NRPS assembly and the key cyclization and cycloaddition reactions, the hirsutellone scaffold undergoes further post-elongation and tailoring modifications. nih.govresearchgate.net These events contribute to the structural diversity observed within the hirsutellone family. While the search results highlight the core biosynthetic machinery and key cyclization steps, detailed information specifically on the complete range of post-elongation and tailoring enzymes involved in the biosynthesis of this compound itself is less explicitly detailed compared to the cyclization events. However, the general concept of tailoring enzymes, such as hydroxylases and reductases, acting on the core structure to introduce additional functional groups and modifications is consistent with the biosynthesis of other complex fungal natural products. escholarship.org

Precursor Incorporation Studies and Mechanistic Hypotheses

Precursor incorporation studies have been instrumental in understanding the building blocks utilized in hirsutellone biosynthesis. It has been suggested that hirsutellones and pyrrocidines are derived from the polycyclization of a Tyr-C18 linear precursor researchgate.net. This linear intermediate is thought to be assembled by a PKS-NRPS megaenzyme nih.govlivescience.io. The tyrosine component contributes the phenolic part of the molecule, which is proposed to connect with the acyclic polyketide chain to form the 13-membered ring and ring C of the cyclopenta[b]fluorene (6/5/6/5) ring system researchgate.net.

Mechanistic hypotheses for the formation of the hirsutellone core structure involve several key cyclization events. Following the formation of the linear Tyr-C18 precursor, an oxidative cyclization is proposed to form the para-cyclophane and ring C nih.gov. Isotope labeling studies, such as those using 18O-labeled tyrosine, have supported the idea that the phenol group of tyrosine acts as a nucleophile during the formation of the aryl ether linkage in the cyclophane nih.govresearchgate.net. A subsequent Diels-Alder cycloaddition is hypothesized to form rings A and B of the decahydrofluorene system nih.gov. The formation of the five-membered ring (ring D in some numbering schemes, or part of the decahydrofluorene) is likely mediated by an electrophilic cyclization of a diene intermediate researchgate.net.

A proposed late-stage biosynthetic intermediate, 17,1′-dehydrohirsutellone B, has been suggested as a putative precursor for hirsutellones A, B, and C nih.gov. Studies involving the decomposition of heterodimeric hirsutellone F also support the role of 17,1′-dehydrohirsutellone B as an intermediate nih.gov.

Comparative Biosynthesis with Related Hirsutellone-Type Compounds (Pyrrocidines, Pyrrospirones, GKK1032)

Hirsutellone-type compounds encompass a family of structurally related natural products, including pyrrocidines, pyrrospirones, and GKK1032, all sharing a decahydrofluorene skeleton connected to a para-cyclophane moiety nih.govresearchgate.netresearchgate.net. While they share common structural features and are derived from similar PKS-NRPS pathways, variations in auxiliary enzymes and post-assembly line modifications lead to structural diversity within this family.

Research has elucidated the biosynthetic pathways for pyrrocidine B and GKK1032 A2 nih.gov. These studies revealed that small hypothetical proteins, including an oxidoreductase and a lipocalin-like protein, are crucial for the oxidative cyclization that forms the para-cyclophane nih.gov. An additional hypothetical protein in the pyrrocidine pathway is involved in the exo-specific cycloaddition that generates the cis-fused decahydrofluorene core nih.gov.

Differences in the cyclization and tailoring steps distinguish the biosynthesis of these related compounds. For instance, while hirsutellones and pyrrocidines are thought to originate from a Tyr-C18 precursor, some alkaloids with an additional five-membered cycle fused to ring A are hypothesized to arise from a Tyr-C20 intermediate researchgate.net. The specific set of auxiliary enzymes present in the producing organism dictates the final structure and stereochemistry of the hirsutellone-type compound nih.govlivescience.io.

Comparative studies highlight both the conserved aspects of the PKS-NRPS assembly line and the divergent enzymatic machinery responsible for the unique structural features of each compound class within the hirsutellone family.

Genome Mining for Novel Hirsutellone Analogs

Genome mining has emerged as a powerful strategy for the discovery of novel natural products, including hirsutellone analogs researchgate.netacs.orgnih.gov. By analyzing fungal genomes for biosynthetic gene clusters (BGCs) that encode PKS-NRPS systems and associated enzymes, researchers can identify potential pathways for the production of new compounds researchgate.netacs.org.

This approach involves searching for BGCs that contain genes similar to those known to be involved in the biosynthesis of hirsutellones, pyrrocidines, and other related compounds researchgate.net. Fragment-guided genome mining, which focuses on identifying BGCs that encode enzymes for the synthesis of specific structural fragments like the cyclophane, has also proven effective acs.orgnih.gov.

Genome mining efforts have led to the identification of numerous potential BGCs in various fungal species that may be responsible for producing cyclophane-containing natural products acs.org. Characterization of these BGCs through techniques like heterologous expression can lead to the discovery and isolation of novel hirsutellone analogs with potentially unique structures and biological activities researchgate.netresearchgate.net. This strategy is crucial for accessing the chemical diversity of unexploited fungal natural products researchgate.net.

Genome mining, coupled with experimental validation, provides a promising avenue for expanding the known repertoire of hirsutellone-type compounds and exploring their potential applications.

Chemical Synthesis Strategies Towards Hirsutellone a and Its Core Scaffolds

Rationale for Total Synthesis of Hirsutellones

The primary impetus for the total synthesis of hirsutellones stems from two interconnected factors: their potent biological activity and their formidable structural complexity. The hirsutellone family of natural products, including Hirsutellone A, B, and C, exhibits significant growth inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with minimum inhibitory concentration (MIC) values reported as low as 0.78 μg/mL nih.govresearchgate.netorganic-chemistry.org. This positions them as promising lead compounds for the development of new antituberculosis drugs, a critical need given the rise of drug-resistant strains nih.gov.

From a chemical perspective, the hirsutellones present a significant synthetic challenge that invites innovation. Their structure is characterized by several unique and complex features:

A densely functionalized and stereochemically rich decahydrofluorene core (a fused 6-5-6 tricyclic system) nih.gov.

A highly strained 13-membered para-cyclophane that includes an aryl ether linkage nih.govacs.org.

A γ-lactam or succinimide (B58015) ring appended to the core structure.

A total of ten stereogenic centers, many of which are contiguous, demanding a high degree of stereocontrol in any synthetic route nih.gov.

The successful synthesis of such complex molecules provides a powerful validation of new synthetic methodologies and strategies. It pushes the boundaries of chemical synthesis, particularly in the construction of complex ring systems and macrocycles, and can lead to the discovery of novel chemical transformations researchgate.net. Furthermore, total synthesis offers the only practical route to producing hirsutellone analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing their therapeutic potential.

Early Approaches to the Decahydrofluorene Core

The decahydrofluorene tricycle is the central structural motif of the hirsutellones. Its construction represents a major hurdle in the total synthesis of these molecules. Consequently, significant effort has been dedicated to developing efficient methods for its assembly, with a focus on controlling the multiple stereocenters embedded within its framework.

A particularly innovative strategy for the rapid and asymmetric construction of the decahydrofluorene core was developed by the Sorensen group nih.govuzh.chuzh.ch. This approach utilized a tandem ketene-trapping/Diels-Alder cyclization sequence as the pivotal transformation nih.govacs.orguzh.chuzh.ch.

The key steps of this synthetic sequence are outlined below:

| Step | Reaction | Purpose | Yield |

| 1 | Thermal retro-Diels-Alder | Generation of a transient acyl ketene (B1206846) from a 2,2-dimethyl-1,3-dioxinone precursor. | N/A (transient) |

| 2 | Intramolecular Ketene-Trapping | An alcohol moiety within the molecule traps the ketene to form a macrocyclic lactone. | N/A (transient) |

| 3 | Intramolecular Diels-Alder | A diene and dienophile within the newly formed macrocycle undergo a [4+2] cycloaddition. | High |

Total Synthesis of Hirsutellone B (and A, C)

The culmination of synthetic efforts in this area was the total synthesis of Hirsutellone B, and subsequently Hirsutellones A and C. These achievements provided access to the natural products and confirmed their complex structures.

The first total synthesis of (+)-Hirsutellone B was accomplished by the laboratory of K.C. Nicolaou researchgate.netorganic-chemistry.org. This landmark achievement was followed by a bioinspired synthesis of Hirsutellones A, B, and C, which lent support to the proposed biosynthetic pathway of these molecules nih.govacs.orgacs.orgnih.gov. The Nicolaou synthesis is distinguished by its use of powerful cascade reactions to assemble the molecule's complex core with remarkable efficiency thieme-connect.com.

A centerpiece of Nicolaou's strategy for Hirsutellone B was a spectacular cascade reaction that formed the entire tricyclic decahydrofluorene core in a single step from an acyclic precursor organic-chemistry.orgthieme-connect.com. This key transformation is a tandem intramolecular epoxide opening-internal Diels-Alder cyclization researchgate.netorganic-chemistry.org.

The process begins with a carefully constructed linear precursor containing a terminal epoxide, a triene system, and a trimethylsilyl (TMS) group. Upon addition of a Lewis acid (Et₂AlCl), a cascade of events is initiated organic-chemistry.orgnih.gov:

Lewis Acid Activation: The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack.

Intramolecular Epoxide Opening: A proximal alkene attacks the activated epoxide, initiating the first cyclization to form a six-membered ring. This step is facilitated by the nucleophilic attack of a chloride ion on the TMS group organic-chemistry.org.

Intramolecular Diels-Alder Reaction: The initial cyclization generates a new intermediate that is perfectly poised to undergo an internal [4+2] cycloaddition.

Tricycle Formation: The Diels-Alder reaction proceeds with high endo-selectivity, simultaneously forming the five- and six-membered rings of the decahydrofluorene system organic-chemistry.org.

This powerful cascade reaction proceeds in 50% yield and establishes all three carbocyclic rings and their associated stereocenters as a single diastereoisomer thieme-connect.comnih.gov. The remarkable efficiency and stereocontrol of this transformation highlight the strategic advantage of cascade reactions in the synthesis of complex natural products organic-chemistry.org. The facility of this laboratory-based reaction suggests that the natural biosynthesis of the hirsutellone core might also proceed through a similar internal [4+2] cycloaddition pathway researchgate.netorganic-chemistry.org.

Nicolaou's Synthetic Approaches

Bioinspired Late-Stage Synthetic Sequences

A significant breakthrough in the synthesis of the hirsutellone family was the application of a bioinspired late-stage sequence, which also served to confirm the proposed biosynthetic pathway. nih.gov Researchers hypothesized that hirsutellones A, B, and C could all originate from a common, labile biosynthetic precursor, 17,1′-dehydrohirsutellone B. nih.govacs.org This hypothesis was substantiated through a synthetic strategy that involved the in situ generation of this key intermediate. nih.gov

The synthesis commenced from an advanced intermediate diol, which was converted to a β-keto lactone existing in its enol form. nih.govacs.org This enol was then transformed into the pivotal 17,1′-dehydrohirsutellone B. nih.gov The subsequent conversion of this fleeting intermediate successfully yielded this compound, alongside Hirsutellone B and Hirsutellone C, providing strong evidence for the bioinspired hypothesis. nih.govnih.gov This achievement constituted the first total synthesis of this compound and C. nih.gov The reaction pathways from the precursor are detailed below:

| Precursor | Reagents/Conditions | Product(s) |

| Hirsutellone F | Basic conditions | This compound + 17,1′-dehydrohirsutellone B nih.gov |

| Hirsutellone F | Basic conditions with NaBH₄ | This compound + Hirsutellone B nih.govacs.org |

| Hirsutellone F | Basic conditions with H₂O₂-NaOH | This compound + Hirsutellone C nih.govacs.org |

| 17,1′-dehydrohirsutellone B | Base-induced bond migration & ring expansion | This compound nih.govacs.org |

Uchiro's Intramolecular Ullmann Reaction Strategy

As an alternative to bio-inspired routes, Uchiro's group developed a distinct and audacious strategy for the synthesis of Hirsutellone B, a close analog of this compound, which hinges on the direct formation of the highly strained 13-membered macrocycle. researchgate.netacs.org This approach is notable for its application of an intramolecular Ullmann-type reaction to forge the critical C-O bond of the para-cyclophane ether. researchgate.netacs.orgelsevierpure.com

This strategy represents the first known application of an intramolecular Ullmann-type reaction for macrocyclization between an aliphatic alcohol and an aryl halide. researchgate.netacs.org The successful execution of this reaction at a late stage of the synthesis, using a modification of Buchwald's protocol, efficiently constructed the sterically demanding macrocycle. researchgate.net This method directly addresses the primary challenge of forming the strained ring system without resorting to ring-contraction strategies. acs.org Further studies by this group explored how the stereochemistry at the C19 position influences the efficiency of this macrocyclization, leading to a "chirality-returning" sequence in the synthesis of an unnatural isomer. elsevierpure.comresearchgate.net

Development of Novel Cascade Reactions in Hirsutellone Synthesis

The synthesis of the hirsutellones has served as a fertile ground for the development and application of novel cascade reactions, which enable the rapid construction of molecular complexity from simpler precursors. nih.gov20.210.105researchgate.net A paramount example is the strategy employed by the Nicolaou group to assemble the intricate 6,5,6-fused tricyclic core of the molecule. nih.govorganic-chemistry.orgthieme-connect.com

This elegant cascade is initiated by a Lewis acid, which activates an epoxide moiety within a carefully designed acyclic tetraene precursor. organic-chemistry.orgorganic-chemistry.org The opening of the epoxide triggers a cyclization that forms the first ring. nih.govorganic-chemistry.org This intermediate then immediately undergoes an intramolecular Diels-Alder reaction to form the remaining two rings of the decahydrofluorene system in a single, highly stereoselective operation. nih.govorganic-chemistry.orgresearchgate.net This powerful sequence establishes multiple stereocenters and the complex fused-ring architecture with remarkable efficiency. nih.govorganic-chemistry.org The final step in Nicolaou's synthesis of Hirsutellone B also involves a cascade sequence where amidation of a keto ester is followed by epimerization and cyclization to form the hydroxyl γ-lactam moiety. nih.gov

Strategic Disconnections and Fragment Coupling Approaches

The retrosynthetic analysis of this compound and its congeners reveals distinct strategies for disconnecting the complex structure into manageable fragments. Two primary approaches highlight different philosophies for tackling the formidable para-cyclophane ring.

Nicolaou's Ring-Contraction Strategy: The initial total synthesis of Hirsutellone B, conceptually applicable to this compound, employed a strategy where the challenging 13-membered para-cyclophane was not formed directly. nih.gov

Disconnection 1: The final hydroxyl γ-lactam is disconnected to a keto amide precursor. nih.gov

Disconnection 2: The 13-membered cyclophane is retrosynthetically derived from a more flexible and synthetically accessible 14-membered cyclic sulfone. acs.orgnih.gov This larger ring is formed via intramolecular bridging with a sulfur-containing tether. organic-chemistry.org The target 13-membered ring is then accessed via a Ramberg-Bäcklund reaction, which contracts the ring and installs the required cis-alkene. nih.govorganic-chemistry.orgorganic-chemistry.org

Disconnection 3: The decahydrofluorene core is disconnected back to an acyclic polyene precursor, which is the substrate for the key epoxide-opening/Diels-Alder cascade. nih.gov

Uchiro's Direct Macrocyclization Strategy: This approach confronts the strained macrocycle directly.

Disconnection 1: The γ-hydroxylactam is traced back to a ketoamide, similar to the Nicolaou approach. acs.org

Disconnection 2: The core strategic disconnection occurs at the aryl-ether linkage of the 13-membered ring. researchgate.netacs.org This disconnection leads to a linear precursor containing an aliphatic alcohol and an aryl halide, poised for the key intramolecular Ullmann macrocyclization. acs.orgelsevierpure.com This convergent strategy joins two major fragments late in the synthesis. acs.org

Challenges in Synthesizing the Strained para-Cyclophane Moiety

The 13-membered para-cyclophane ring is arguably the most daunting structural feature of the hirsutellone family. acs.orgnih.gov Its synthesis is complicated by significant ring strain, which is further exacerbated by the fused polycyclic system. nih.gov The benzene ring within this macrocycle is forced into a bent, high-energy conformation. acs.org

Synthetic chemists have devised two main solutions to this problem:

Indirect Formation via Ring Contraction: The Nicolaou group circumvented the direct formation of the highly strained ring. nih.gov They first constructed a larger, less-strained 14-membered ring containing a sulfone group. acs.orgnih.gov This intermediate is more readily formed. The subsequent application of the Ramberg-Bäcklund reaction simultaneously contracted the ring to the desired 13-membered size and formed the internal double bond, successfully installing the strained macrocycle. nih.govorganic-chemistry.org

Direct Intramolecular Macrocyclization: The Uchiro group pursued a more direct and convergent route. researchgate.net Their key step was an intramolecular Ullmann etherification, which directly couples an aliphatic alcohol to an aryl halide to forge the 13-membered ring in one step. acs.org While audacious, this approach successfully overcame the high activation barrier associated with forming the strained system, providing an efficient alternative to the ring-contraction method. researchgate.net

Methodological Developments Inspired by this compound Synthesis

The pursuit of this compound and its related compounds has spurred significant methodological advancements and highlighted the utility of powerful, modern synthetic reactions. The sheer complexity of the target molecule necessitated the development of highly efficient and selective transformations. The successful syntheses have provided a platform for showcasing novel cascade reactions and bold macrocyclization strategies that are likely to find broader applications in the synthesis of other complex natural products. nih.gov

Organocatalytic Strategies in Stereocontrolled Synthesis

This was achieved using a Jørgensen-Córdova asymmetric epoxidation. organic-chemistry.org This reaction utilizes a chiral secondary amine, specifically a diarylprolinol silyl ether derivative (Hayashi catalyst), and hydrogen peroxide to install the epoxide on an α,β-unsaturated aldehyde with high enantioselectivity. organic-chemistry.org This organocatalytic step, performed early in the synthesis, was critical for setting the absolute stereochemistry that would later direct the stereochemical outcome of the complex cascade cyclization, demonstrating the power of organocatalysis to control chirality in the synthesis of complex natural products. organic-chemistry.org

Ring-Closing Metathesis and Other Macrocyclization Methodologies

The construction of the sterically strained 13-membered para-cyclophane ring system is a formidable challenge in the total synthesis of this compound and its analogs. nih.gov Various macrocyclization strategies have been explored, with notable departures from the now-commonplace ring-closing metathesis (RCM) in early synthetic efforts.

One of the pioneering total syntheses of Hirsutellone B, a closely related natural product, ingeniously circumvented the direct formation of the 13-membered ring. Instead, a Ramberg-Bäcklund reaction was employed to contract a more readily accessible 14-membered cyclic sulfone intermediate. nih.govorganic-chemistry.org This strategic decision highlights the significant strain associated with the target macrocycle. In this approach, a pendant sulfur atom was utilized to bridge two arms of the molecule, forming the 14-membered ring. Subsequent oxidation and treatment with basic alumina and dibromodifluoromethane induced the Ramberg-Bäcklund rearrangement, yielding the desired cis-alkene within the newly formed 13-membered ring. organic-chemistry.org

Later synthetic strategies have pursued more direct macrocyclization approaches. One such method involved a novel cyclization cascade to form a significant portion of the hirsutellone framework. This key step featured the large-ring-forming nucleophilic capture of a transient acylketene, coupled with an intramolecular Diels-Alder reaction. nih.gov These transformations occurred in tandem through the thermolysis of functionalized polyunsaturated dioxinones, simultaneously establishing the decahydrofluorene core and the strained para-cyclophane. nih.gov

Another direct approach to the 13-membered macrocycle was achieved through an Ullmann-type etherification. acs.orgelsevierpure.com This represented the first successful application of an intramolecular Ullmann-type reaction between an aliphatic alcohol and an aryl halide for macrocyclization. researchgate.net This convergent strategy proved effective in constructing the highly strained ring system of Hirsutellone B. acs.orgresearchgate.net

While Ring-Closing Metathesis (RCM) is a powerful tool for the formation of macrocycles, its application in the synthesis of this compound's core has been less prominent in reported syntheses, with alternative methods like the Ramberg-Bäcklund reaction and intramolecular Ullmann coupling taking precedence to manage the significant ring strain.

Advanced Approaches to Form Aryl Ether Linkages

The formation of the aryl ether linkage is a critical step in the synthesis of the hirsutellone core, connecting the decahydrofluorene unit to the para-substituted phenolic moiety. Various modern synthetic methods have been employed to forge this bond, often under mild conditions to accommodate the complex and sensitive functionality of the advanced intermediates.

In the synthesis of Hirsutellone B, an improved etherification protocol developed by Mukaiyama was utilized. organic-chemistry.org This reaction involved the use of tetrakis(p-tolyl)bismuth(V) fluoride (pTol4BiF) in the presence of N,N-dicyclohexylethylamine and catalytic copper(II) acetate (B1210297) to achieve a high yield of the desired aryl ether. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, have also been successfully applied. In one approach, the sodium phenolate of one coupling partner reacted with an allylic phosphate of the other under palladium catalysis to furnish the aryl ether linkage in good yield. nih.gov

The Ullmann condensation, a classical method for forming aryl ethers, has also been adapted for the synthesis of the hirsutellone macrocycle. acs.orgresearchgate.net This copper-catalyzed reaction has been effectively used in an intramolecular fashion to directly form the strained 13-membered para-cyclophane ether ring system. acs.orgelsevierpure.comresearchgate.net The success of this intramolecular Ullmann-type reaction between an aliphatic alcohol and an aryl halide was a notable achievement in the total synthesis of Hirsutellone B. acs.orgresearchgate.net

Biological Activities and Molecular Mechanisms of Hirsutellone a Pre Clinical Research

Antimicrobial Activities

Hirsutellone A has demonstrated significant antimicrobial properties, with notable activity against Mycobacterium tuberculosis. researchgate.netnih.govcore.ac.uk

Antitubercular Activity against Mycobacterium tuberculosis

This compound has shown potent growth inhibitory activity against Mycobacterium tuberculosis strains, including H37Ra and H37Rv. researchgate.netcore.ac.ukimrpress.com This activity positions hirsutellones as promising lead compounds for the development of new antituberculosis drugs. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) Studies in Research Models

Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis. Reported MIC values for hirsutellones, including this compound, are in the range of 0.78–3.125 µg/mL. nih.govdokumen.pubnih.gov Specifically, this compound has been reported to have an MIC of 0.78 µg/mL against Mycobacterium tuberculosis. nih.govimrpress.comorganic-chemistry.org

Investigation of Mycobacterial Targets (e.g., MurE ligase inhibition)

While the precise mode of action for hirsutellones is not yet fully elucidated, research into related antitubercular compounds, such as tetrahydroisoquinolines, has identified the ATP-dependent MurE ligase as a potential target in Mycobacterium tuberculosis. dokumen.pubnih.gov MurE ligase is a key enzyme involved in the biosynthesis of the mycobacterial cell wall peptidoglycan. nih.gov Although direct inhibition of MurE ligase by this compound is not explicitly stated in the provided search results, the focus on cell wall synthesis pathways for antitubercular drugs and the structural complexity of hirsutellones suggest potential interactions with such essential bacterial processes. core.ac.uknih.govnih.gov Some related compounds with simpler structures have shown MurE ligase inhibition.

Antibacterial Spectrum and Efficacy (Gram-positive and Gram-negative bacteria)

Beyond its antitubercular activity, the hirsutellone family and related compounds have shown broader antibacterial properties. Pyrrocidine A and B, structurally related compounds, have demonstrated potent antibiotic activities against Gram-negative bacteria. nih.gov Some synthetic succinimide (B58015) derivatives, which share a core structural unit with this compound, have exhibited moderate to good antibacterial activities against selected bacterial species, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeroginosa) bacteria. mdpi.comscispace.com However, the efficacy can vary depending on the specific compound and bacterial strain. mdpi.com

Antifungal Properties and Fungal Pathogen Inhibition

This compound and related hirsutellones are produced by fungi, and some members of the hirsutellone family have also demonstrated antifungal properties. nih.govresearchgate.netontosight.ai Research into fungal secondary metabolites, including hirsutellones, has indicated their potential as antifungal agents. nih.govontosight.ai While specific data on this compound's antifungal spectrum and efficacy against particular fungal pathogens are not detailed in the provided results, the class of compounds is recognized for its potential in inhibiting fungal growth. nih.govontosight.aiscispace.com

Antineoplastic and Cytotoxic Activities

In addition to their antimicrobial effects, hirsutellones and structurally related compounds have been investigated for their antineoplastic and cytotoxic activities. ontosight.airesearchgate.net Some members of the hirsutellone family, such as GKK1032A2 and GKK1032B, have shown antitumor activities. nih.gov Structurally related analogues, such as ascomylactams A-C, phomapyrrolidone A, and phomapyrrolidone C, have also been reported to possess cytotoxic activities against various cancer cell lines. researchgate.net The succinimide core present in this compound is a structural unit found in various bioactive synthetic compounds, some of which are being explored for their ability to suppress cancer cell proliferation. mdpi.comresearchgate.net Studies on other compounds containing the pyrrolidine-2,5-dione core fragment, similar to the succinimide in this compound, have also shown cytotoxic effects against cancer cell lines. researchgate.netnih.gov

Inhibition of Cancer Cell Proliferation in in vitro Models (e.g., HeLa, Glioma Cells)

Studies have indicated that hirsutellone-type compounds can exhibit antiproliferative effects on various cancer cell lines. For instance, GKK1032A2 and GKK1032B, members of the hirsutellone family from Penicillium sp., have demonstrated antitumor activities. nih.gov Another hirsutellone peroxide, Perpyrrospirone A, isolated from marine-derived Penicillium citrinum, showed cytotoxicity against HeLa cells in a dose-dependent manner. researchgate.net While specific detailed data on this compound's direct inhibition of proliferation in HeLa or glioma cells were not extensively available in the immediate search results, related compounds within the hirsutellone or pyrrospirone families have shown such activity. Pyrrospirone G, for example, demonstrated potent activity in inhibiting the proliferation of different glioma cells with IC₅₀ values ranging from 1.06 to 8.52 µM. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis is a key mechanism for many anticancer agents. Perpyrrospirone A has been shown to induce apoptosis in HeLa cells in a dose-dependent manner after a 48-hour treatment. researchgate.net While direct studies on this compound's induction of apoptosis in specific cancer cell lines like HeLa or glioma were not prominently featured, the ability of related hirsutellone-type compounds and other fungal metabolites from marine Penicillium species to induce apoptosis through various pathways, including mitochondrial pathways and caspase activation, suggests this as a potential mechanism for this compound as well. mdpi.comnih.govnih.gov For example, curdepsidone A, a marine-derived depsidone, induced apoptosis in HeLa cells via a mitochondrial apoptotic pathway. researchgate.netmdpi.com

Exploration of Cellular Signaling Pathways Involved in Antineoplastic Effects

Research into the antineoplastic effects of natural products, including fungal metabolites, often involves the modulation of key signaling pathways. While specific detailed pathways modulated by this compound were not explicitly provided in the search results, studies on related compounds offer insights into potential mechanisms. For instance, curdepsidone A, which shows anti-tumor activity in HeLa cells, was found to suppress the PI3K/AKT pathway and increase the accumulation of reactive oxygen species (ROS). researchgate.netmdpi.comdntb.gov.ua The PI3K/AKT pathway plays a pivotal role in cancer development, cell growth, survival, and metabolism, and its inhibition can lead to apoptosis. mdpi.com Increased ROS levels can also induce apoptosis in tumor cells. nih.govmdpi.com

Neuroprotective Effects and Associated Mechanisms

Beyond anticancer research, some hirsutellone-type compounds have also shown neuroprotective potential.

Attenuation of Neuronal Cell Damage in in vitro Models (e.g., PC12 cells)

Certain compounds related to hirsutellones have demonstrated the ability to attenuate neuronal cell damage in in vitro models. For example, specific compounds, including compound 8 (a jatrophane diterpenoid ester), showed neuroprotective activities against serum deprivation-induced and rotenone-induced PC12 cell damage. researchgate.net Another study mentioned that neuroprotective metabolites were isolated from the endophytic fungus Penicillium citrinum, which also produces hirsutellone-type compounds. tandfonline.com These findings suggest a potential for this compound or related structures to protect neuronal cells from damage caused by various insults.

Mechanisms of Oxidative Stress Reduction and Reactive Oxygen Species (ROS) Scavenging

Oxidative stress, characterized by an imbalance between the production and elimination of reactive oxygen and nitrogen species (RONS), is implicated in numerous chronic and acute diseases, including neurodegenerative conditions. google.com Natural products with antioxidant and neuroprotective properties are being investigated for their ability to mitigate oxidative stress. google.com While direct evidence for this compound as a potent ROS scavenger was not explicitly found, the neuroprotective effects observed for related compounds are often linked to the reduction of oxidative stress and ROS scavenging. tandfonline.comnih.gov For example, some fungal secondary metabolites exhibit neuroprotection through oxidative stress reduction and ROS scavenging. tandfonline.comnih.gov

Modulation of Neuroprotective Signaling Pathways (e.g., Nrf2, BDNF/TrkB/ERK/CREB)

Neuroprotective effects can be mediated through the modulation of specific signaling pathways. The Nrf2 pathway is a key regulator of the oxidative stress response and a target for chemopreventive agents. mdpi.com The BDNF/TrkB/ERK/CREB pathway is also involved in neuronal survival and function. tandfonline.comnih.govnih.gov While the direct impact of this compound on these specific pathways was not detailed in the search results, studies on other natural products with neuroprotective activity highlight the importance of these pathways. For instance, a triterpenoid (B12794562) from Inonotus obliquus has been shown to mitigate oxidative stress and apoptosis in neuronal cells by activating the Nrf2 and BDNF/TrkB/ERK/CREB signaling pathways. tandfonline.comnih.govresearchgate.net This suggests that if this compound possesses significant neuroprotective effects, it might exert them, at least in part, through the modulation of similar pathways.

Anti-inflammatory Potential and Associated Pathways

Research into the anti-inflammatory potential of this compound has often involved studies on structurally related analogues. Investigations into compounds isolated from the endophytic fungus Xenoacremonium sinensis, which share the core tyrosine-decahydrofluorene skeleton with hirsutellones, have demonstrated potent inhibitory activities against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines. rndsystems.comexpasy.org

Specifically, compound 1, a novel tyrosine-decahydrofluorene hybrid from X. sinensis, exhibited potent anti-inflammatory activity by inhibiting LPS-induced NO production in RAW 264.7 macrophages with an IC50 value of 6.6 µM. expasy.org Other analogues from the same source, compounds 3 and 5, also showed potent inhibitory effects on NO production, with IC50 values of 12.8 µM and 6.7 µM, respectively. rndsystems.com These findings suggest that the hirsutellone scaffold and its related tyrosine-decahydrofluorene structures may possess significant anti-inflammatory properties, potentially mediated through the modulation of pathways involved in NO synthesis in macrophages. While direct mechanistic studies on the anti-inflammatory pathways modulated by this compound itself were not detailed in the provided information, studies on related fungal metabolites with anti-inflammatory activity suggest potential involvement of pathways such as the down-regulation of TLR2-mediated activation of the MyDCC8-dependent pathway, MAPK, and NF-κB signaling pathways, as well as the inhibition of mitochondrial ROS production. nih.gov Further research is needed to elucidate the specific molecular mechanisms by which this compound exerts its anti-inflammatory effects.

Inhibitory Activity on LPS-induced NO Production in Macrophages by Hirsutellone Analogues

| Compound (from Xenoacremonium sinensis) | IC50 (µM) for Inhibition of LPS-induced NO Production in RAW 264.7 Cells |

| Compound 1 | 6.6 expasy.org |

| Compound 3 | 12.8 rndsystems.com |

| Compound 5 | 6.7 rndsystems.com |

Enzyme Inhibitory Activities (e.g., Glucosamine 6-Phosphate Synthase, Prolyl Oligopeptidase)

This compound and related compounds have been explored for their enzyme inhibitory activities. Prolyl oligopeptidase (POP, EC 3.4.21.26) is one enzyme that has been investigated in the context of fungal alkaloids related to hirsutellones. While hirsutellone monomers (A, B, and C) have been isolated from the same fungal species (Trichoderma sp. BCC 7579) as the dimeric alkaloid hirsutellone F, a homo-dimer bispyrrocidine isolated from Neonectria ramulariae KS-246 has shown specific non-competitive inhibitory activity against prolyl oligopeptidase with an IC50 of 2.6 µM. uniprot.org Although this compound was isolated from Hirsutella nivea nih.govnih.gov, its structural relationship to other fungal alkaloids with POP inhibitory activity suggests this enzyme as a potential target for this compound as well, warranting further investigation.

Glucosamine 6-phosphate synthase (GlcN-6-P synthase, EC 2.6.1.16) is another enzyme of interest, particularly as a target for antimicrobial and antifungal agents due to its essential role in fungal cell wall synthesis. nih.govnih.govnih.gov this compound contains a succinimide or γ-lactam moiety, a structural feature present in various compounds that have been investigated for GlcN-6-P synthase inhibition. nih.govrndsystems.comeuropa.eu While the provided search results discuss GlcN-6-P synthase as a promising target and mention that some heterocyclic and polycyclic compounds, including succinimide derivatives, have been presented as putative inhibitors based on molecular docking studies rndsystems.comeuropa.euuniprot.org, direct experimental data demonstrating the inhibition of Glucosamine 6-Phosphate Synthase by this compound was not found in the provided snippets. The structural class suggests potential activity, but specific research on this compound's effect on this enzyme would be needed to confirm any inhibitory role.

In Vivo Studies in Animal Models for Efficacy Assessment (Strictly excluding human clinical trial data)

However, related research on other natural products with structural similarities or isolated from similar fungal sources provides context for the types of in vivo studies that might be relevant for this compound. For instance, a meroterpenoid designated D1399, containing a 13-membered macrocyclic structure similar to parts of the hirsutellone scaffold and isolated from an endophytic fungus, showed effectiveness in inhibiting xenografted tumor growth in a mouse model at a dose of 30 mg/kg. uniprot.orgnih.govnih.govgenome.jp

While direct in vivo efficacy data for this compound was not found in the snippets, its reported in vitro biological activities, such as impressive growth inhibitory activity against Mycobacterium tuberculosis (MIC = 0.78 µg/mL for Hirsutellones A and B) nih.govnih.gov, highlight its potential as a lead compound. Such in vitro findings often serve as a basis for pursuing in vivo efficacy studies in relevant animal models of infection or disease to further evaluate the compound's therapeutic promise in a complex biological system.

Structure Activity Relationship Sar Studies and Hirsutellone a Analog Design

Identification of Key Pharmacophores and Active Structural Motifs in Hirsutellone A

While specific detailed studies explicitly defining the pharmacophore of this compound were not extensively found in the search results, the core structural features are consistently highlighted in the context of its biological activity. This compound's structure comprises a decahydrofluorene core, a macrocyclic para-cyclophane, and a succinimide (B58015) ring. nih.govresearchgate.netresearchgate.netnih.gov

The succinimide (or γ-lactam) ring is a privileged structural motif found in many bioactive molecules, including other natural products and pharmaceuticals with diverse activities such as antitubercular effects. rsc.orgcore.ac.ukthieme-connect.commdpi.com This suggests the succinimide moiety may play a role in the activity of this compound.

Synthesis and Evaluation of this compound Derivatives and Analogs

Due to the structural complexity of this compound, total synthesis and the synthesis of analogs are challenging but essential for SAR studies. nih.govresearchgate.net Synthetic efforts towards hirsutellones and related compounds have explored various strategies to construct their intricate frameworks. nih.govresearchgate.netresearchgate.netnih.govthieme-connect.com

While the search results specifically detail the synthesis of Hirsutellone B and hirsutellide A analogs more extensively than this compound analogs, the approaches highlight the strategies used for modifying the core structures found in the hirsutellone family. nih.govnih.govresearchgate.netnih.govthieme-connect.comacs.org

Modifications of the Decahydrofluorene Core

The decahydrofluorene core is a stereochemically dense region of the hirsutellone structure. researchgate.netnih.govnih.govprinceton.edu Synthetic strategies have focused on the stereoselective construction of this fused nih.govnih.govmetabolomicsworkbench.org system. researchgate.netnih.govnih.govacs.org Modifications to this core could involve altering the stereochemistry, introducing or changing substituents, or simplifying the ring system. Studies on related tyrosine-decahydrofluorene derivatives and the synthesis of the decahydrofluorene core have been reported, indicating the feasibility of targeting this region for analog design. researchgate.netnih.govnih.govacs.org For example, a hirsutellone-like β-keto ester featuring the decahydrofluorene core demonstrated significant inhibitory activity against M. tuberculosis, suggesting the importance of this motif. nih.govacs.orgacs.org

Derivatization of the Macrocyclic para-Cyclophane

The para-cyclophane is a strained macrocyclic ether that is a unique feature of the hirsutellones. nih.govresearchgate.netresearchgate.netnih.gov The formation of this 12- or 13-membered ring system has been a key challenge in total synthesis. nih.govresearchgate.netresearchgate.netnih.govthieme-connect.com Modifications in this region could involve altering the size of the ring, changing the nature of the linker (e.g., replacing the aryl ether), or introducing substituents on the aryl ring. The successful construction of the 13-membered para-cyclophane using methods like Ullmann-type macrocyclization demonstrates synthetic access to this part of the molecule for derivatization. researchgate.netresearchgate.netresearchgate.net

Alterations to the Lactam/Succinimide Ring System

The succinimide (or γ-lactam) ring is a prominent feature of this compound. rsc.orgnih.govcore.ac.ukthieme-connect.commdpi.com This moiety is known to be present in various biologically active compounds. rsc.orgcore.ac.ukthieme-connect.commdpi.com Modifications to this ring system could include altering substituents on the nitrogen atom or the carbon atoms of the ring, or replacing the imide with a lactam or other related cyclic amide structures. The synthesis of succinimide derivatives for evaluation as potential inhibitors of InhA, a target in M. tuberculosis, highlights the focus on this core structure in the design of antimycobacterial agents. core.ac.uklookchem.com

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry techniques, such as molecular docking, play a role in understanding the potential interactions of this compound and its analogs with biological targets. Molecular docking studies can help predict the binding modes and affinities of compounds to enzymes or receptors, providing insights into the key structural features involved in binding. mdpi.comlookchem.comajol.inforesearchgate.net

While specific docking studies for this compound itself were not detailed, studies on related succinimide-containing compounds and potential inhibitors of targets like InhA have utilized molecular docking to understand binding interactions and guide analog design. core.ac.ukmdpi.comlookchem.com For instance, docking studies for succinimide derivatives showed interactions with amino acid residues at the active site of a target protein, revealing the importance of certain structural elements for binding. mdpi.com The fluorenyl ring of a succinimide derivative, structurally related to the decahydrofluorene core of hirsutellones, was examined for its interaction with the hydrophobic pocket of the InhA protein. core.ac.uk

Development of Simplified Analogs with Retained or Improved Activities

A key goal of SAR studies is often the development of simplified analogs that retain or improve the desired biological activity while potentially offering advantages such as easier synthesis, improved pharmacokinetic properties, or reduced toxicity. Given the structural complexity of this compound, the design of simplified analogs is a relevant strategy.

Research on hirsutellide A, a related depsipeptide, involved the synthesis of simplified peptide and depsipeptide analogs to study SAR. nih.govacs.orgresearchgate.net These studies explored the effect of modifications such as the replacement of amino acid residues and the removal of N-methyl groups on antimycobacterial and antiplasmodial activities. nih.govacs.org Although hirsutellide A has a different core structure than this compound, this work exemplifies the approach of creating simplified analogs to probe the structural requirements for activity within a family of natural products. For this compound, simplified analogs could potentially focus on retaining the essential pharmacophores identified through SAR studies while omitting or simplifying less critical parts of the molecule. The synthesis of hirsutellone-like structures featuring the decahydrofluorene core also represents an effort towards developing simplified analogs that retain key structural elements associated with activity. nih.govacs.orgacs.org

Strategies for Enhancing Selectivity and Potency through Structural Modifications

This compound is a natural product that has garnered attention due to its promising antituberculosis activity, particularly against Mycobacterium tuberculosis. nih.govnih.govorganic-chemistry.org The complex molecular architecture of this compound, characterized by a fused decahydrofluorene core and a strained para-cyclophane ring system, presents numerous potential sites for structural modification aimed at optimizing its pharmacological properties. nih.govnih.govprinceton.eduresearchgate.net Structure-Activity Relationship (SAR) studies are crucial in identifying how specific changes to the chemical structure impact biological activity, including potency and selectivity.

The continued interest in the hirsutellone scaffold for drug discovery underscores the relevance of ongoing SAR studies. Future research in this area would likely involve targeted synthesis of analogs with specific modifications to the core structure, cyclophane, or functional groups, followed by rigorous biological testing to establish clear relationships between structural changes and improvements in potency and selectivity against mycobacterial targets while minimizing activity against host cells.

Advanced Analytical Methodologies for Hirsutellone a in Research

Chromatographic Methods for Quantification in Biological Matrices (Research-focused)

Chromatographic techniques play a vital role in the separation and quantification of Hirsutellone A within complex biological matrices, such as cell lysates, tissue extracts, or biological fluids. High-Performance Liquid Chromatography (HPLC) is a fundamental method in this context, often coupled with sensitive detectors for robust quantification. The principles of HPLC involve the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. unideb.hu Parameters such as stationary phase chemistry, mobile phase composition, flow rate, and detection wavelength are optimized to achieve adequate resolution and sensitivity for this compound.

While specific detailed research findings on the precise chromatographic parameters used for this compound quantification in various biological matrices were not extensively detailed in the search results, the general application of HPLC for analyzing organic compounds in research is well-established. unideb.hu The complexity of biological matrices often requires sample preparation steps, such as extraction and clean-up, prior to chromatographic analysis to remove interfering substances and concentrate the analyte.

Spectroscopic Techniques for Tracking this compound in Cellular Models

Spectroscopic techniques provide valuable tools for the identification and tracking of this compound in cellular models, offering insights into its cellular uptake, localization, and potential interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds and can be used to confirm the identity of isolated this compound from biological samples. researchgate.netmdpi.com Analysis of 1H and 13C NMR data provides detailed information about the chemical environment of atoms within the molecule. researchgate.netmdpi.com

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is indispensable for the sensitive detection and identification of this compound and its potential metabolites in cellular extracts. MS provides information on the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of the compound. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the confirmation of the elemental composition. researchgate.net

While direct examples of tracking this compound in live cellular models using techniques like fluorescence microscopy were not found, spectroscopic methods applied to cell lysates or extracts are standard approaches in natural product research to understand cellular disposition.

Methodologies for Studying this compound Metabolism in Pre-clinical Systems

Studying the metabolism of this compound in pre-clinical systems, such as in vitro liver microsomes, hepatocytes, or in vivo animal models, is crucial for understanding its pharmacokinetic profile. Analytical methodologies are essential for identifying and quantifying metabolites formed during biotransformation.

LC-MS is a primary technique employed in metabolism studies, allowing for the separation of the parent compound from its metabolites and their subsequent identification based on their mass spectra and chromatographic retention times. researchgate.net Comparison of the fragmentation patterns of metabolites with that of the parent compound can provide clues about the structural changes that have occurred.

Techniques like radiolabeling of this compound, followed by analysis using methods such as liquid scintillation counting or radio-HPLC, can be used to track the distribution and excretion of the compound and its metabolites in pre-clinical models. However, information on the specific application of radiolabeling for this compound metabolism studies was not found in the search results.

Enzymatic assays using isolated enzymes known to be involved in drug metabolism (e.g., cytochrome P450 enzymes) can also be used in conjunction with analytical techniques to identify specific metabolic pathways of this compound.

Pharmacological Potential and Pre Clinical Development Aspects of Hirsutellone a

Hirsutellone A as a Lead Compound for Therapeutic Agent Development

A lead compound serves as the starting point for the development of new drugs. The suitability of a molecule as a lead is determined by its biological activity, selectivity, and amenability to chemical modification. This compound exhibits several characteristics that make it a promising lead compound, primarily for the development of antitubercular agents.

Isolated from the insect pathogenic fungus Hirsutella nivea, Hirsutellones A and B have demonstrated impressive activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Pre-clinical findings show that this compound has a potent growth inhibitory effect against the H37Ra strain of M. tuberculosis with a minimal inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov

A crucial aspect of a lead compound is its selectivity, meaning it should target the pathogen with minimal effect on host cells. This compound displays an excellent selectivity index, exhibiting weak or no cytotoxicity against mammalian cell lines, such as Vero (African green monkey kidney) cells. This inherent selectivity is a highly desirable trait that reduces the potential for off-target effects.

The structural complexity of this compound, which includes a unique fused tricyclic core and a large p-cyclophane ring system, presents both a challenge and an opportunity for medicinal chemists. nih.gov The successful total synthesis of Hirsutellone B and a bioinspired synthesis of Hirsutellones A, B, and C have been reported, paving the way for the creation of designed analogues. nih.govnih.gov This synthetic accessibility is critical for establishing a structure-activity relationship (SAR), enabling the optimization of the molecule's potency, selectivity, and pharmacokinetic properties.

| Organism/Cell Line | Assay | Result | Selectivity Index |

|---|---|---|---|

| Mycobacterium tuberculosis H37Ra | Minimal Inhibitory Concentration (MIC) | 0.78 µg/mL | >64 |

| Vero Cells (Mammalian) | Cytotoxicity (IC50) | >50 µg/mL |

Research into Overcoming Drug Resistance Mechanisms using this compound Scaffolds

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis is a global health crisis that severely limits treatment options. nih.gov Resistance to frontline drugs like isoniazid (B1672263) and rifampicin (B610482) typically arises from genetic mutations in the bacterial targets. nih.gov Consequently, there is an urgent need for novel chemical scaffolds with different mechanisms of action that can bypass these existing resistance pathways.

The unique structure of this compound makes it a compelling candidate for an agent that may not be susceptible to current resistance mechanisms. Developing drugs from novel scaffolds is a key strategy to combat resistance, as these new agents are unlikely to be recognized by the efflux pumps or possess targets that have undergone resistance-conferring mutations relevant to other drug classes. nih.gov

Currently, specific preclinical studies detailing the efficacy of the this compound scaffold against a wide panel of drug-resistant M. tuberculosis strains or research into its ability to circumvent specific resistance mechanisms (e.g., inhibition of efflux pumps) are not extensively available in published literature. Such studies represent a critical next step in its development pathway. Future research will likely focus on evaluating this compound and its analogues against clinical isolates of MDR and XDR-TB to determine if this chemical class retains its potent activity and can serve as a foundation for a new generation of antitubercular drugs.

Exploration of this compound and Analogs in Combination Therapies (Pre-clinical)

The standard of care for tuberculosis involves the administration of multiple drugs simultaneously to prevent the emergence of resistance and effectively clear the bacterial infection. mdpi.com Any new antitubercular agent must therefore be compatible with combination therapy. Preclinical evaluation of a new lead compound typically involves testing it in combination with existing first- and second-line drugs to assess for potential synergistic, additive, or antagonistic interactions. nih.gov

For the this compound scaffold, exploration in preclinical combination therapy models is a logical and necessary phase of its development. Such studies would aim to identify promising partner drugs that could enhance efficacy, shorten treatment duration, or create a viable regimen for treating drug-resistant infections.

To date, detailed findings from preclinical studies investigating this compound or its synthetic analogs in combination therapies have not been widely reported. This area of research is essential to understand how the Hirsutellone scaffold would integrate into current or future treatment paradigms for both drug-susceptible and drug-resistant tuberculosis.

Impact on Drug Discovery Programs for Specific Diseases (e.g., Tuberculosis, Cancer, Neurodegeneration)

The discovery of a novel bioactive natural product can significantly influence drug discovery programs by providing new chemical matter and potentially new therapeutic targets.

Tuberculosis: The primary impact of this compound has been on tuberculosis drug discovery. Its potent and selective activity against M. tuberculosis has established it as a valuable lead compound. nih.gov The progression of natural products from discovery to potential therapeutic agents provides momentum and validation for screening programs that seek to identify novel anti-infectives from natural sources. The synthetic routes developed for the hirsutellones further enable medicinal chemistry efforts to optimize this scaffold for clinical development. nih.gov

| Attribute | Finding |

|---|---|

| Source | Fungal Metabolite (Hirsutella nivea) |

| Primary Activity | Inhibition of Mycobacterium tuberculosis |

| Potency | High (MIC = 0.78 µg/mL) |

| Selectivity | High (Selectivity Index >64) |

| Development Stage | Preclinical / Lead Compound |

Cancer: While many fungal metabolites are investigated for anticancer properties, initial evaluations of this compound did not indicate significant potential in this area. In vitro testing against several human cancer cell lines, including oral epidermoid carcinoma (KB), breast cancer (BC), and lung cancer (NCI-H187), showed only weak cytotoxicity. This suggests that its mechanism of action is likely specific to mycobacteria and not broadly cytotoxic, reinforcing its high selectivity index and suitability as an anti-infective rather than an oncologic agent.